N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide
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Overview
Description
N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide is a chemical compound characterized by its complex molecular structure, which includes a piperazine ring and two benzenesulfonamide groups. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Mechanism of Action
Target of Action
Compounds containing a piperazine moiety are known to interact with various receptors in the body. For instance, some piperazine derivatives have been found to exhibit affinity towards D2 and 5-HT2A receptors, acting as atypical antipsychotic agents .
Mode of Action
The interaction of these compounds with their targets often involves binding to the receptor site, which can either activate or inhibit the receptor’s function. For instance, if the compound acts as an antagonist at a receptor, it would bind to the receptor and prevent its activation, thereby inhibiting the downstream effects of receptor activation .
Biochemical Pathways
The exact biochemical pathways affected would depend on the specific targets of the compound. For instance, if the compound targets D2 and 5-HT2A receptors, it could affect dopaminergic and serotonergic signaling pathways respectively .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Piperazine derivatives, for instance, are known to have varying pharmacokinetic profiles depending on their specific structural features .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound acts as an antagonist at certain receptors, it could lead to a decrease in the signaling mediated by these receptors .
Biochemical Analysis
Biochemical Properties
The compound N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been reported to have inhibitory effects on carbonic anhydrase IX, a key enzyme involved in tumor cell proliferation and survival . The compound’s interaction with this enzyme suggests its potential role in anticancer therapies .
Cellular Effects
In cellular processes, this compound has been shown to influence cell function . It has been suggested that the compound may affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and potential changes in gene expression . It has been suggested that the compound may inhibit or activate certain enzymes, thereby influencing biochemical reactions within the cell .
Metabolic Pathways
It is known that the compound interacts with certain enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide typically involves the reaction of sulfonyl chlorides with amines. One common method is the Hinsberg reaction, where sulfonyl chlorides react with 2-(piperazin-1-yl)ethanamine under specific conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base to facilitate the formation of the sulfonamide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of advanced purification techniques such as column chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in the synthesis of other sulfonamide derivatives and as a building block for more complex molecules.
Biology: N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide has shown potential biological activities, including antibacterial, antifungal, and anticancer properties. It is also used in the study of cell proliferation and other biological processes.
Medicine: In medicine, sulfonamides are known for their therapeutic applications, such as antibacterial and anti-inflammatory agents. This compound may be explored for its potential use in developing new drugs or treatments.
Industry: In the industry, sulfonamides are used in the production of various chemicals, including dyes, detergents, and pharmaceuticals
Comparison with Similar Compounds
N-Fluorobenzenesulfonimide (NFSI): Used as a phenylsulfonyl group transfer reagent.
Sildenafil: A vasodilator used for erectile dysfunction.
Darunavir: An HIV protease inhibitor.
Uniqueness: N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide is unique due to its specific structural features, which contribute to its distinct biological activities and applications compared to other sulfonamides.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c22-26(23,17-7-3-1-4-8-17)19-11-12-20-13-15-21(16-14-20)27(24,25)18-9-5-2-6-10-18/h1-10,19H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQLHPCQGTUTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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